2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide
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Overview
Description
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Pyrazine Moiety: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with the triazole intermediate.
Thioether Formation: The thioether linkage is formed by reacting the triazole-pyrazine intermediate with an appropriate thiol compound.
Acetamide Formation: The final step involves the acylation of the intermediate with 3-fluoroaniline to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s triazole and pyrazine moieties are known for their bioactivity. It can be studied for its potential antimicrobial, antifungal, and anticancer properties. Researchers may investigate its mechanism of action and efficacy against various pathogens or cancer cell lines.
Medicine
In medicine, the compound could be explored as a potential therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development. Preclinical studies would be necessary to evaluate its pharmacokinetics, toxicity, and therapeutic potential.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties might find applications in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide likely involves interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the pyrazine moiety might interact with nucleic acids or proteins. The fluorophenyl group can enhance the compound’s binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Voriconazole: Another triazole antifungal with a fluorinated phenyl group.
Pyrazinamide: An antitubercular agent containing a pyrazine ring.
Uniqueness
Compared to these compounds, 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is unique due to its combination of a triazole ring, pyrazine moiety, and fluorophenyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
CAS No. |
578001-34-0 |
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Molecular Formula |
C16H15FN6OS |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H15FN6OS/c1-2-23-15(13-9-18-6-7-19-13)21-22-16(23)25-10-14(24)20-12-5-3-4-11(17)8-12/h3-9H,2,10H2,1H3,(H,20,24) |
InChI Key |
QXGCWNKIKAHVDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=NC=CN=C3 |
Origin of Product |
United States |
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